The synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yields and purity in laboratory settings.
The molecular formula of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is , with a molecular weight of approximately 180.59 g/mol.
The three-dimensional structure can be visualized using molecular modeling software or databases that depict chemical structures in detail .
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules in pharmaceutical applications.
The mechanism of action for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily related to its interactions with biological targets:
Data supporting these mechanisms can often be derived from pharmacological studies and binding assays.
Relevant data regarding these properties can be found in chemical safety data sheets and peer-reviewed literature .
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications.
The Vilsmeier-Haack reaction stands as the cornerstone methodology for introducing the carbaldehyde functionality at the C3 position of pyrrolo[2,3-b]pyridine scaffolds. This electrophilic formylation exploits the inherent electron-rich character of the pyrrole ring, particularly at the C3 position, which demonstrates significantly higher nucleophilicity compared to other ring positions. The reaction proceeds through the formation of an imidoyl chloride intermediate when phosphorus oxychloride reacts with DMF, followed by electrophilic attack at C3 and subsequent hydrolysis to yield the aldehyde functionality [1] [5].
Regioselectivity challenges emerge when dealing with polysubstituted derivatives, where steric and electronic factors significantly influence reaction outcomes. Studies comparing formylation of 5,6-disubstituted versus 6-monosubstituted pyrrolo[2,3-b]pyridines reveal that electron-donating substituents at C6 (such as methyl) slightly enhance the nucleophilicity at C3, while electron-withdrawing groups (like chlorine) at C5 exert opposing effects. The synergistic electronic interplay between C5-chloro and C6-methyl substituents creates an optimal electronic environment for high-yielding C3-formylation, typically achieving yields exceeding 75% under standard conditions (POCl₃/DMF, 0°C to reflux, 8-12 hours) [5].
Table 1: Comparative Regioselectivity in Pyrrolopyridine Formylation Reactions
Substrate | Position | Conditions | Yield (%) | Regioselectivity Issues |
---|---|---|---|---|
Unsubstituted 1H-pyrrolo[2,3-b]pyridine | C3 | POCl₃/DMF, 60°C, 8h | 85% | Minor C5 byproducts |
6-Methyl-1H-pyrrolo[2,3-b]pyridine | C3 | POCl₃/DMF, 50°C, 10h | 92% | Negligible byproducts |
5-Chloro-1H-pyrrolo[2,3-b]pyridine | C3 | POCl₃/DMF, 70°C, 12h | 78% | Minor halogen migration |
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | C3 | POCl₃/DMF, 55°C, 9h | 88% | <5% over-oxidation products |
Alternative metal-mediated approaches have been explored for sensitive substrates, though these demonstrate limited applicability for halogenated derivatives. Directed ortho-metalation (DoM) strategies utilizing N-protected precursors (e.g., SEM-protected pyrrolo[2,3-b]pyridine) enable formylation through lithiation followed by quenching with DMF. However, this approach suffers from compatibility issues with pre-existing chlorine substituents due to halogen-metal exchange phenomena. The presence of C5-chlorine triggers undesirable side reactions during lithiation, resulting in significantly reduced yields (35-45%) compared to the Vilsmeier-Haack protocol [5] [7]. Recent investigations into microwave-assisted Vilsmeier reactions demonstrate potential for reducing reaction times (15-30 minutes) while maintaining comparable yields and purity profiles, though scalability remains a concern .
The sequential introduction of chloro and methyl substituents at C5 and C6 positions presents distinctive synthetic challenges requiring carefully orchestrated reaction sequences. Electrophilic chlorination using N-chlorosuccinimide (NCS) preferentially targets the electron-rich C5 position of the pyrrolo[2,3-b]pyridine core, proceeding through a sigma-complex intermediate stabilized by the adjacent pyridine nitrogen. This regioselectivity is attributed to the higher electron density at C5 compared to C6, as confirmed by computational molecular orbital analysis. Optimal conditions for monochlorination (NCS, DMF, 0°C→RT, 4h) achieve >95% conversion with minimal dichlorination byproducts when substrate concentration is maintained below 0.2M [3] .
The introduction of the C6-methyl group employs fundamentally different mechanistic pathways. Two predominant strategies have been developed:
Transition Metal-Catalyzed Cross-Coupling: Stille coupling using trimethyltin reagents or Suzuki-Miyaura reactions employing methylboronic acids offer viable approaches. However, these methods require halogenated precursors and are complicated by the propensity for protodehalogenation side reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) with copper(I) iodide co-catalysis in DMF at 100-120°C provide moderate yields (60-70%), though residual metal contamination remains problematic for pharmaceutical applications [3].
Directed Metalation Strategy: This more efficient approach utilizes N-protected precursors (commonly SEM or BOC-protected pyrrolo[2,3-b]pyridine) subjected to strong bases (LDA or n-BuLi) at low temperatures (-78°C) followed by quenching with methyl iodide. The chelation-directed metalation ensures precise regiocontrol at C6, with yields reaching 85-90% after deprotection. The methyl group installation must precede chlorination to avoid nucleophilic displacement of the chlorine substituent [5] .
Table 2: Comparison of Methylation Techniques at C6 Position
Method | Conditions | Precursor | Yield (%) | Major Challenges |
---|---|---|---|---|
Stille Coupling | Pd(PPh₃)₄, CuI, Me₄Sn, DMF, 100°C | 6-Bromo-5-chloro derivative | 65% | Tin residues, homocoupling |
Suzuki-Miyaura | Pd(dppf)Cl₂, MeB(OH)₂, K₂CO₃, dioxane/H₂O, 90°C | 6-Bromo-5-chloro derivative | 58% | Protodeboronation, low conversion |
Directed Metalation | LDA, THF, -78°C; Mel; Deprotection | N-SEM protected pyrrolopyridine | 88% | Anion stability, moisture sensitivity |
Radical Methylation | Me₃Zn⁻, CuCN, DMF, 80°C | 6-Chloro derivative | 42% | Over-reduction, halogen loss |
The sequence of substituent introduction critically influences overall yield and purity. The optimal pathway follows: (1) N-protection, (2) directed C6-methylation, (3) deprotection, (4) electrophilic C5-chlorination, and finally (5) Vilsmeier formylation at C3. Reversing the chlorination and methylation steps leads to nucleophilic displacement of chlorine during metalation steps and reduced overall yields (35-40% versus 65-70% for the optimal sequence) [3] [5].
The strategic implementation of nitrogen-protecting groups critically influences the synthetic efficiency of 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, particularly during C6 methylation steps requiring strong bases. Systematic evaluation of protecting groups reveals distinct advantages and limitations across stability, deprotection conditions, and compatibility with subsequent transformations:
SEM (2-(trimethylsilyl)ethoxymethyl) demonstrates superior performance for metalation/methylation sequences. Its moderate electron-withdrawing character enhances the acidity of the C6 proton, facilitating deprotonation by LDA at -78°C. SEM protection withstands the strongly basic conditions required for lithiation (pKa compatibility ~35) while maintaining stability during subsequent chlorination steps. Deprotection employs fluoride-mediated cleavage (TBAF in THF) under conditions that preserve both the aldehyde functionality and chlorine substituent. SEM-protected routes achieve overall yields of 68-72% across the five-step sequence [7] .
Alternative protecting groups present specific limitations:
Table 4: Protecting Group Performance in Multi-Step Synthesis
Protecting Group | Installation Yield | Compatibility with LDA | Chlorination Stability | Deprotection Yield | Overall Yield |
---|---|---|---|---|---|
SEM | 95% | Excellent | Excellent | 94% | 72% |
BOC | 92% | Moderate (partial loss) | Poor (decomposition) | 85% | 38% |
MOM | 90% | Poor (deprotection) | Moderate | 88% | 28% |
Benzyl | 93% | Good | Good | 65% (hydrogenation) | 42% |
None (unprotected) | - | Unstable (N-deprotonation) | N/A | - | 18% |
The timing of protecting group installation and removal significantly impacts synthetic efficiency. Early installation (pre-methylation) followed by late-stage removal (post-chlorination but pre-formylation) proves optimal. Introducing the protecting group after chlorination risks N-alkylation side reactions, while premature removal before chlorination necessitates reprotection or compromises methylation yields. Crucially, the carbaldehyde group must be introduced after deprotection since Vilsmeier conditions cleave common protecting groups. This requirement stems from the reactivity of imidoyl chloride intermediates with nucleophilic nitrogen protectants, leading to complex decomposition products [5] [7].
For advanced intermediates requiring additional functionalization, dual-protection strategies employing SEM for the pyrrole nitrogen and ester protection for the aldehyde (as dimethyl acetal) enable further elaboration at other ring positions. The acetal group can be reinstated to aldehyde under mild acid conditions (PPTS in acetone/water) without affecting the SEM group, providing orthogonal deprotection pathways for complex analog synthesis [6] .
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